molecular formula C11H14BrNO3 B14024142 3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Cat. No.: B14024142
M. Wt: 288.14 g/mol
InChI Key: NEIFZOBSPMIQKO-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound that features a bromophenyl group, a hydroxy group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the amide group yields an amine.

Scientific Research Applications

3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the hydroxy and amide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenol: Shares the bromophenyl group but lacks the hydroxy and amide functionalities.

    3-Hydroxy-N-methoxy-N-methylpropanamide: Contains the hydroxy and amide groups but lacks the bromophenyl group.

    N-Methoxy-N-methylpropanamide: Contains the amide group but lacks the bromophenyl and hydroxy groups.

Uniqueness

3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

3-(2-bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C11H14BrNO3/c1-13(16-2)11(15)7-10(14)8-5-3-4-6-9(8)12/h3-6,10,14H,7H2,1-2H3

InChI Key

NEIFZOBSPMIQKO-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC(C1=CC=CC=C1Br)O)OC

Origin of Product

United States

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